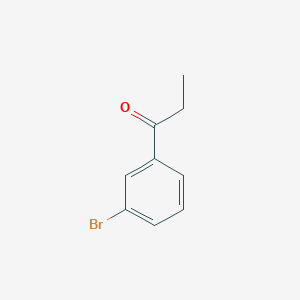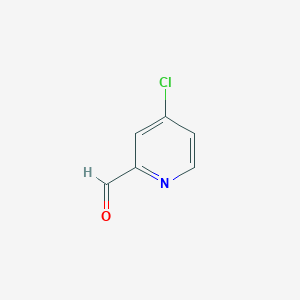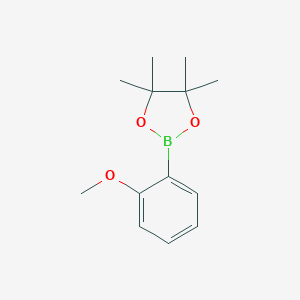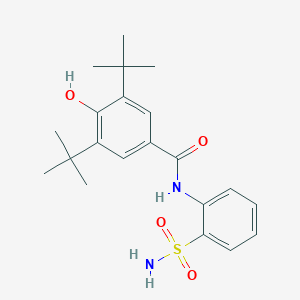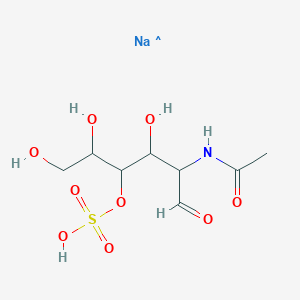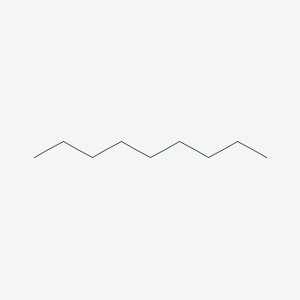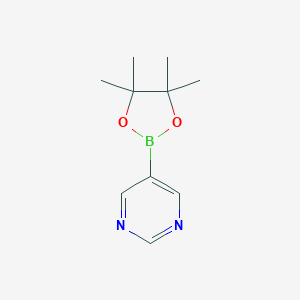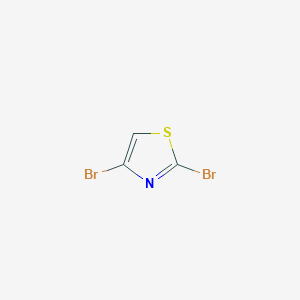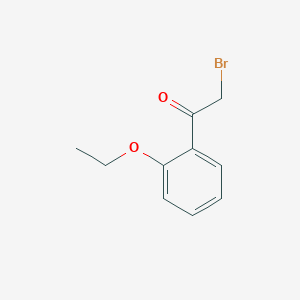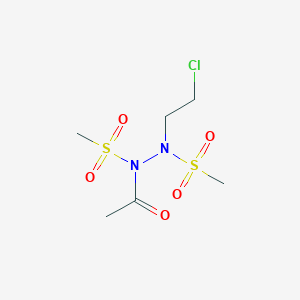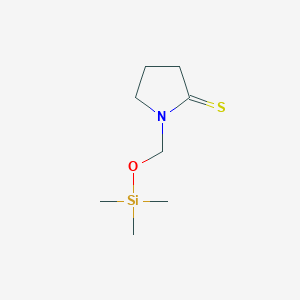
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione, also known as TMTMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMTMPT is a thione derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom. TMTMPT has a trimethylsilyl group attached to the pyrrolidine ring, which makes it a versatile compound for various applications.
Mécanisme D'action
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione acts as a nucleophile in organic reactions due to the presence of the thione group. The thione group can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. The trimethylsilyl group attached to the pyrrolidine ring also plays a crucial role in the reactivity of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione by increasing the nucleophilicity of the thione group.
Effets Biochimiques Et Physiologiques
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can act as a potent antioxidant and can protect cells from oxidative stress. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is also highly reactive and can undergo a wide range of organic reactions. However, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. One of the significant areas of research is in the synthesis of new organic compounds using 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione as a reagent. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be used to introduce a thione group into the target molecule, which can be further modified to obtain a wide range of organic compounds. Another area of research is in the study of the biochemical and physiological effects of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Further studies are needed to understand the mechanisms underlying the antioxidant and anti-inflammatory properties of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Finally, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can also be explored for its potential applications in drug discovery and development.
Méthodes De Synthèse
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of pyrrolidine with chloromethyltrimethylsilane to form the intermediate, which is then treated with sodium hydrosulfide to obtain 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. The synthesis of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is a straightforward process and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various scientific fields. One of the significant applications of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is in the synthesis of organic compounds. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is used as a reagent in organic synthesis to introduce a thione group into the target molecule. The thione group is a versatile functional group that can be further modified to obtain a wide range of organic compounds.
Propriétés
Numéro CAS |
157439-39-9 |
|---|---|
Nom du produit |
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione |
Formule moléculaire |
C8H17NOSSi |
Poids moléculaire |
203.38 g/mol |
Nom IUPAC |
1-(trimethylsilyloxymethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C8H17NOSSi/c1-12(2,3)10-7-9-6-4-5-8(9)11/h4-7H2,1-3H3 |
Clé InChI |
PHOCYIXCRYCXJU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCN1CCCC1=S |
SMILES canonique |
C[Si](C)(C)OCN1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-[[(trimethylsilyl)oxy]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





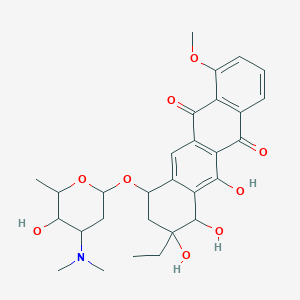
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
